2,6-Dihydroxynicotinic acid is a derivative of nicotinic acid, notable for its two hydroxyl groups located at the 2 and 6 positions of the pyridine ring. This compound has gained attention due to its potential applications in pharmaceuticals and agriculture, particularly as a precursor for various synthetic pathways.
2,6-Dihydroxynicotinic acid can be derived from nicotinic acid through various chemical reactions, including hydroxylation processes. It is also found in certain natural products and can be synthesized using microbial fermentation techniques.
This compound belongs to the class of hydroxypyridines, which are characterized by the presence of hydroxyl groups on a pyridine ring. Its systematic name is 2,6-dihydroxypyridine-3-carboxylic acid.
The synthesis of 2,6-dihydroxynicotinic acid can be achieved through several methods:
The enzymatic approach typically operates at mild temperatures (10° to 50°C) and pH levels between 5 and 9, optimizing conditions for microbial activity. The process may involve continuous feeding of substrates and removal of products to enhance yield .
The molecular structure of 2,6-dihydroxynicotinic acid features a pyridine ring with two hydroxyl groups positioned at the 2 and 6 carbon atoms, alongside a carboxylic acid group at the 3 position. The structural formula can be represented as follows:
2,6-Dihydroxynicotinic acid can undergo various chemical reactions, including:
The reactivity of the hydroxyl groups allows for diverse functionalization possibilities, making it a versatile intermediate in organic synthesis.
The mechanism by which 2,6-dihydroxynicotinic acid exerts its effects largely depends on its interactions within biological systems. It may act as an enzyme cofactor or influence metabolic pathways involving nicotinic compounds.
Research indicates that derivatives of hydroxynicotinic acids can exhibit anti-inflammatory and antioxidant properties, potentially impacting cellular signaling pathways . The precise mechanisms are still under investigation but may involve modulation of nitric oxide synthase activity or inhibition of pro-inflammatory cytokines.
Relevant studies indicate that solubility varies significantly with temperature and solvent polarity, influencing crystallization behavior .
2,6-Dihydroxynicotinic acid finds applications in several fields:
While direct single-crystal X-ray diffraction (SCXRD) data for 2,6-dihydroxynicotinic acid (2,6-DHNA) is limited in the available literature, insights can be extrapolated from studies on structurally related hydroxynicotinic acids. For example, crystallization experiments on isomers like 6-hydroxynicotinic acid (6HNA) reveal significant polymorphism influenced by pH and solvent conditions. In aqueous media, 6HNA forms distinct solid phases at varying pH levels, including microcrystalline powders, aggregates, and amorphous solids [1]. This suggests that 2,6-DHNA likely exhibits similar polymorphic complexity due to its multiple protonation sites. X-ray powder diffraction (PXRD) patterns for 6HNA show dramatic variations in peak positions and intensities between pH 0–14, confirming pH-triggered structural reorganization [1]. Such behavior implies that 2,6-DHNA could form multiple crystalline forms, including hydrates or salt phases, under controlled conditions.
The solubility and crystallization outcomes of hydroxynicotinic acids are critically governed by pH, as it dictates molecular charge states and supramolecular interactions. Systematic studies on isomers (2HNA, 4HNA, 5HNA, 6HNA) demonstrate that:
For 6HNA, crystallization at pH 4–7 yields aggregates with needle-like morphologies, while pH > 10 generates fine powders. 2,6-DHNA, with two hydroxyl groups, likely exhibits enhanced sensitivity to pH shifts, potentially leading to unique solid forms.
Table 1: pH-Dependent Crystallization Outcomes of Hydroxynicotinic Acids
Isomer | pH Range | Dominant Species | Solid Form Characteristics |
---|---|---|---|
6HNA | 0–3 | LH₃⁺ | Prismatic crystals |
6HNA | 4–7 | LH₂ | Aggregated needles |
6HNA | 8–12 | LH⁻/L²⁻ | Microcrystalline powders |
2HNA | 10–12 | L²⁻ | Featureless solids |
FT-IR Spectroscopy: Hydroxynicotinic acids exhibit signature bands reflecting tautomeric states. 6HNA’s keto tautomer shows carbonyl stretches at 1680 cm⁻¹ (carboxylic acid) and 1640 cm⁻¹ (pyridone C=O), while the enol form displays a broad O-H stretch at 3000–3500 cm⁻¹. Deprotonation shifts carboxylic C=O vibrations to 1580–1600 cm⁻¹, indicating carboxylate formation [5] [7].NMR Spectroscopy: ¹H NMR of 6HNA in DMSO-d6 reveals downfield shifts for OH protons (δ 10.9–12.0 ppm), confirming intramolecular H-bonding. Aromatic protons resonate between δ 6.8–8.2 ppm, with C3-H notably deshielded due to adjacent carbonyl groups [5].Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of deprotonated 6HNA ([M−H]⁻ at m/z 138) confirms the keto form’s dominance. Gas-phase IRMPD spectra align with computed vibrational modes for this tautomer [7].
Table 2: Key Spectroscopic Signatures of 6-Hydroxynicotinic Acid
Technique | Key Signals | Assignment |
---|---|---|
FT-IR | 1680 cm⁻¹, 1640 cm⁻¹ | C=O (acid), C=O (pyridone) |
¹H NMR | δ 10.9 (s), 8.2 (d), 6.8 (d) | OH, C6-H, C5-H |
ESI-MS | m/z 138 | [M−H]⁻ (keto tautomer) |
2,6-DHNA exhibits complex tautomerism due to competing protonation sites. Computational and spectroscopic studies on isomers reveal:
The structural and behavioral contrasts between isomers highlight positional isomerism’s impact:
Table 3: Comparative Properties of Hydroxynicotinic Acid Isomers
Isomer | Dominant Tautomer | Preferred Coordination Mode | Unique Solid Form |
---|---|---|---|
2HNA | Keto-enol mix | O,O-chelate (6-membered) | Large prisms (pH 0) |
4HNA | Zwitterionic | N,O-chelate (4-membered) | Hydrate H-I (pH 6.1) |
6HNA | Keto (pyridone) | N,O-chelate (4-membered) | Needle aggregates (pH 4–7) |
5HNA | Enol | Monodentate | Amorphous (pH > 10) |
This comparative analysis underscores how subtle positional changes dramatically alter supramolecular behavior, providing a framework for predicting 2,6-DHNA’s properties. Its dual hydroxy groups may enable synergistic H-bonding, potentially leading to unique coordination polymers or pharmaceutical cocrystals [4] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7